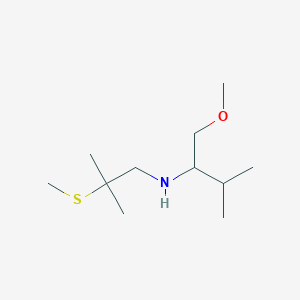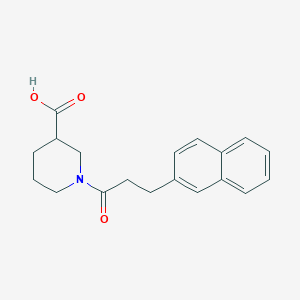![molecular formula C16H19N3O3 B7640103 (2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone](/img/structure/B7640103.png)
(2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone, also known as DPHM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer development. Specifically, this compound has been found to inhibit the expression of NF-κB, COX-2, and iNOS, which are key mediators of inflammation and oxidative stress. Moreover, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer development in various animal models. Moreover, this compound has been found to possess significant analgesic and anxiolytic effects, which make it a potential candidate for the treatment of pain and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone in scientific research is its potent anti-inflammatory and antioxidant properties. This makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can limit its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for the research on (2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone. One of the potential areas of research is the development of new formulations that can improve the solubility and bioavailability of this compound. Moreover, further studies are needed to investigate the potential applications of this compound in the treatment of various inflammatory and oxidative stress-related disorders. Additionally, more studies are needed to investigate the potential anticancer properties of this compound and its mechanisms of action.
Méthodes De Synthèse
The synthesis of (2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone involves the reaction of 3-hydroxybenzaldehyde, 2,5-dimethylpyrazole, and morpholine in the presence of a catalyst. This reaction results in the formation of this compound as a white crystalline solid with a melting point of 184-186°C.
Applications De Recherche Scientifique
(2,5-Dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. In addition, this compound has been shown to possess significant analgesic and anxiolytic effects.
Propriétés
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[2-(3-hydroxyphenyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-8-14(18(2)17-11)16(21)19-6-7-22-15(10-19)12-4-3-5-13(20)9-12/h3-5,8-9,15,20H,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIALAWYKFVVLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCOC(C2)C3=CC(=CC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-fluorophenoxy)propyl]-4-hydroxy-N-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B7640033.png)

![N-[(5-ethylfuran-2-yl)methyl]-2-(1-methylimidazol-2-yl)-1-phenylethanamine](/img/structure/B7640057.png)
![[2-(aminomethyl)-1,3-thiazol-4-yl]-(4-pyrazol-1-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7640068.png)
![2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide](/img/structure/B7640071.png)
![1-(4,5-dimethyl-1,2,4-triazol-3-yl)-N-[(5-ethylfuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B7640072.png)
![N-[1-(4-bromopyrazol-1-yl)propan-2-yl]-3,3,3-trifluoropropan-1-amine](/img/structure/B7640084.png)
![Cyclopentyl-[3-[1-(2,4-dimethoxyphenyl)ethylamino]pyrrolidin-1-yl]methanone](/img/structure/B7640086.png)
![[5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol](/img/structure/B7640094.png)
![N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine](/img/structure/B7640115.png)
![N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7640123.png)
![N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7640124.png)
![1-[3-(4-Methyl-1,3-thiazol-2-yl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7640128.png)
